molecular formula C15H16O2 B14121743 1-(2-Methoxyphenoxy)-3,5-dimethylbenzene

1-(2-Methoxyphenoxy)-3,5-dimethylbenzene

Cat. No.: B14121743
M. Wt: 228.29 g/mol
InChI Key: ZWTLKDOFGPCCJG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-3,5-dimethylbenzene is an organic compound characterized by the presence of a methoxyphenoxy group attached to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenoxy)-3,5-dimethylbenzene typically involves the reaction of 2-methoxyphenol with 3,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenoxy)-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenoxy-3,5-dimethylbenzene.

    Reduction: Formation of 1-(2-methoxycyclohexyl)-3,5-dimethylbenzene.

    Substitution: Formation of halogenated derivatives such as 1-(2-methoxyphenoxy)-3,5-dimethyl-4-bromobenzene.

Scientific Research Applications

1-(2-Methoxyphenoxy)-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenoxy)-3,5-dimethylbenzene involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various receptors and enzymes. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenoxy)-2,3-epoxypropane
  • 2-(2-Methoxyphenoxy)-1-phenylethanol
  • 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone

Uniqueness

1-(2-Methoxyphenoxy)-3,5-dimethylbenzene is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-(2-methoxyphenoxy)-3,5-dimethylbenzene

InChI

InChI=1S/C15H16O2/c1-11-8-12(2)10-13(9-11)17-15-7-5-4-6-14(15)16-3/h4-10H,1-3H3

InChI Key

ZWTLKDOFGPCCJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2OC)C

Origin of Product

United States

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